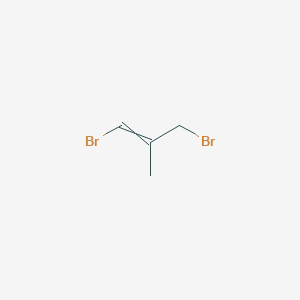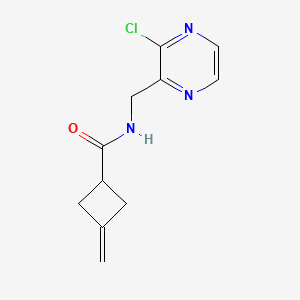![molecular formula C17H15Cl2N5O3 B13963579 Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]- CAS No. 62331-46-8](/img/structure/B13963579.png)
Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- involves several steps:
Cyanethylation: 2,6-dichloro-4-nitroaniline is reacted with acrylonitrile to form the cyanethylated product.
Hydroxyethylation: The cyanethylated product is then reacted with ethylene oxide to introduce the hydroxyethyl group.
Esterification: The hydroxyethylated product is esterified using acetic anhydride.
Diazotization and Coupling: 2,6-dichloro-4-nitroaniline is diazotized and then coupled with the esterified product to form the final compound.
Analyse Des Réactions Chimiques
Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the nitro and chloro positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions .
Applications De Recherche Scientifique
Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- has several scientific research applications:
Chemistry: It is used as a model compound in studying azo dye chemistry and reactions.
Biology: Research on its interactions with biological molecules helps understand its potential effects and applications.
Medicine: Studies explore its potential use in medical diagnostics and treatments.
Industry: Apart from textiles, it is used in various industrial applications where azo dyes are required.
Mécanisme D'action
The mechanism of action of Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- involves its interaction with molecular targets through its azo and nitro groups. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their function and behavior .
Comparaison Avec Des Composés Similaires
Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- can be compared with other similar azo dyes:
Disperse Orange 61: Similar in structure but with different substituents, leading to variations in color and application.
Disperse Yellow 163: Another azo dye with different substituents, used in different industrial applications.
These comparisons highlight the unique properties and applications of Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- in various fields.
Propriétés
Numéro CAS |
62331-46-8 |
|---|---|
Formule moléculaire |
C17H15Cl2N5O3 |
Poids moléculaire |
408.2 g/mol |
Nom IUPAC |
3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]propanenitrile |
InChI |
InChI=1S/C17H15Cl2N5O3/c18-15-10-14(24(26)27)11-16(19)17(15)22-21-12-2-4-13(5-3-12)23(8-9-25)7-1-6-20/h2-5,10-11,25H,1,7-9H2 |
Clé InChI |
PAEXBWVMHCSRCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)N(CCC#N)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)propane-1,3-diol](/img/structure/B13963507.png)

![dimethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B13963514.png)





![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)



